molecular formula C5H8N4S B14721174 6-(Methylsulfanyl)pyrimidine-4,5-diamine CAS No. 6965-92-0

6-(Methylsulfanyl)pyrimidine-4,5-diamine

Cat. No.: B14721174
CAS No.: 6965-92-0
M. Wt: 156.21 g/mol
InChI Key: HDOUAJIVCCNRFP-UHFFFAOYSA-N
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Description

6-(Methylsulfanyl)pyrimidine-4,5-diamine (CAS 2846-89-1) is a versatile pyrimidine derivative that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. This compound is a key precursor for the synthesis of complex bicyclic heterocycles, particularly pyrimido[4,5-d]pyrimidines, which are privileged scaffolds in pharmaceutical development . Researchers utilize this compound to create novel analogs with diverse biological activities. Its primary research value lies in the development of potential therapeutic agents. Studies have shown that derivatives synthesized from this core structure exhibit significant biological activities, making it a crucial building block for investigating new treatments . Applications and Research Value: • Anticancer Agent Development : This compound is used to synthesize pyrimidopyrimidine derivatives that have demonstrated potent activity against a diverse panel of cancer cell lines, including hematological cancers . • Antiviral Agent Development : It is a key starting material for creating disubstituted pyrimidopyrimidines that have shown remarkable efficacy against human coronaviruses such as HCoV-229E, highlighting its role in exploring broad-spectrum antiviral agents . • Enzyme Inhibition : The pyrimidopyrimidine structures accessible from this intermediate can function as inhibitors for critical enzymes and receptors, such as dihydrofolate reductase (DHFR) and tyrosine kinases like EGFR, which are important targets in cancer and other diseases . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6965-92-0

Molecular Formula

C5H8N4S

Molecular Weight

156.21 g/mol

IUPAC Name

6-methylsulfanylpyrimidine-4,5-diamine

InChI

InChI=1S/C5H8N4S/c1-10-5-3(6)4(7)8-2-9-5/h2H,6H2,1H3,(H2,7,8,9)

InChI Key

HDOUAJIVCCNRFP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NC(=C1N)N

Origin of Product

United States

Modification of the Amino Groups:the Two Primary Amino Groups Are Reactive Sites for Numerous Transformations:

Condensation Reactions: The adjacent diamino groups are perfectly positioned to undergo condensation reactions with 1,2-dicarbonyl compounds (like glyoxal (B1671930) or biacetyl) or their equivalents to form fused heterocyclic systems, such as pyrazines. This is a common strategy for building more complex structures like pteridines from pyrimidine (B1678525) precursors.

Acylation and Sulfonylation: The amino groups can be readily acylated with acid chlorides or anhydrides or sulfonated with sulfonyl chlorides to form amides and sulfonamides, respectively. This can alter the electronic properties and steric bulk of the molecule.

Schiff Base Formation: Reaction with aldehydes or ketones can form Schiff bases (imines), which can be further reduced to secondary amines or used as intermediates in other reactions. mdpi.com

Annulation of a Third Ring:the Diaminopyrimidine Core is a Key Precursor for the Synthesis of Fused Bicyclic and Polycyclic Heterocycles. for Example, Derivatives of Diaminopyrimidines Are Used to Construct Pyrido 2,3 D Pyrimidine Systems, Which Are of Significant Interest in Medicinal Chemistry.acs.orgthese Syntheses Often Involve Reacting the Diaminopyrimidine with Various Carbon Building Blocks That Cyclize to Form a New Fused Ring.

Table 3: Summary of Derivatization Strategies

Reaction SiteStrategyReagents/ConditionsPotential Products
C6-Sulfur Oxidation & Nucleophilic Substitution1. m-CPBA or H₂O₂2. Nucleophile (e.g., R₂NH, RO⁻)6-amino or 6-alkoxy pyrimidine (B1678525) derivatives. researchgate.net
C4-NH₂, C5-NH₂ Fused Ring Formation (Annulation)1,2-dicarbonyls, α,β-unsaturated ketonesFused pyrazino-pyrimidines, pyrido[2,3-d]pyrimidines. acs.org
C4-NH₂, C5-NH₂ Acylation/SulfonylationAcid chlorides, sulfonyl chloridesDi-amides, di-sulfonamides
Pyrimidine Core Halogenation & Cross-Coupling1. NCS, NBS, or NIS2. Organoboron reagent, Pd catalyst (Suzuki)Aryl or alkyl substituted pyrimidines. researchgate.net

Advanced Structural Characterization and Computational Analysis

Spectroscopic Analysis of 6-(Methylsulfanyl)pyrimidine-4,5-diamine and its Derivatives

Spectroscopic methods are fundamental tools for confirming the identity and purity of this compound and related compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecular structure.

NMR spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules in solution. For pyrimidine (B1678525) derivatives, ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each hydrogen and carbon atom, respectively.

In derivatives such as 2-(Heptylthio)pyrimidine-4,6-diamine, the ¹H NMR spectrum shows characteristic signals for the protons on the pyrimidine ring and its substituents. mdpi.com The aromatic proton at the C5 position typically appears as a singlet. mdpi.comsemanticscholar.org For instance, in 2-(Heptylthio)pyrimidine-4,6-diamine, this proton (H-5) resonates at δ 5.26 ppm. mdpi.com The amino group protons often appear as a broad singlet in the range of δ 5.0-5.3 ppm. semanticscholar.org The protons of the alkyl chain in the methylsulfanyl or other alkylthio groups exhibit predictable splitting patterns and chemical shifts, with the methylene (B1212753) protons adjacent to the sulfur atom being the most deshielded. mdpi.com For example, the -S-CH₂- protons in the aforementioned heptyl derivative appear as a triplet at δ 3.01 ppm. mdpi.com

The ¹³C NMR spectrum provides complementary data on the carbon skeleton. The chemical shift of the carbon atom adjacent to the sulfur in an S-alkylated derivative is typically observed around δ 31.7 ppm, which helps to confirm that alkylation has occurred on the sulfur atom rather than a nitrogen atom (an N-CH₂ peak would be expected around δ 43 ppm). mdpi.com The aromatic carbons of the pyrimidine ring have distinct chemical shifts; in 2-(Heptylthio)pyrimidine-4,6-diamine, these are found at δ 79.2 (C5), δ 163.8 (C4 and C6), and δ 170.0 (C2). mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-(Heptylthio)pyrimidine-4,6-diamine mdpi.com

Assignment¹H NMR (ppm)¹³C NMR (ppm)
H-5 / C-55.26 (s)79.2
C-2-170.0
C-4, C-6-163.8
-S-CH₂- (H-1') / -S-CH₂- (C-1')3.01 (t)31.7
-CH₂- (H-2' to H-6')1.22-1.65 (m)-
-CH₃ (H-7')0.87 (t)-

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound and its analogs, the IR spectrum is characterized by distinct absorption bands for the amino (N-H) and alkyl sulfide (B99878) (C-S) groups.

The N-H stretching vibrations of the two primary amino groups typically appear as strong, sharp bands in the region of 3100–3500 cm⁻¹. mdpi.comresearchgate.net For example, in 2-(Heptylthio)pyrimidine-4,6-diamine, these bands are observed at 3470, 3320, and 3181 cm⁻¹. mdpi.com For 4,6-diamino-2-pyrimidinethiol, similar N-H stretching vibrations are reported at 3435 and 3339 cm⁻¹. researchgate.net The bending vibration for the NH₂ group is also characteristic and is typically found near 1628 cm⁻¹. researchgate.net The presence of the alkyl sulfide moiety is indicated by peaks corresponding to C-S stretching, which are generally weaker and appear in the fingerprint region of the spectrum, such as at 1280, 1236, and 1076 cm⁻¹ for 2-(Heptylthio)pyrimidine-4,6-diamine. mdpi.com

Table 2: Characteristic IR Absorption Bands for Diaminopyrimidine Derivatives

Vibrational ModeFrequency Range (cm⁻¹)Reference
N-H Stretch (Amino groups)3181 - 3470 mdpi.comresearchgate.net
N-H Bend (Amino groups)~1628 researchgate.net
C-S Stretch (Alkyl sulfide)1076 - 1280 mdpi.com

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with high precision, allowing for the confirmation of the molecular formula.

For derivatives like 2-(Heptylthio)pyrimidine-4,6-diamine, electrospray ionization (ESI) is a common technique. The HRMS (ESI-TOF) analysis of this compound showed a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 241.1500, which corresponds to the calculated value for the formula [C₁₁H₂₀N₄S]⁺. mdpi.com Tandem mass spectrometry (MS/MS) studies on related pyrimidine compounds, such as pyrimidine glycols, show characteristic fragmentation patterns, often involving the facile loss of a water molecule. nih.gov The mass spectrum of a related isomer, 4,5-Diamino-6-methyl-2-thiopyrimidine, has also been documented, providing further insight into the fragmentation of the diaminopyrimidine core. nist.gov

Table 3: High-Resolution Mass Spectrometry Data for a Representative Derivative mdpi.com

CompoundIonCalculated m/zObserved m/z
2-(Heptylthio)pyrimidine-4,6-diamine[M+H]⁺241.1481241.1500

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Studies on other diaminopyrimidine sulfonate derivatives further confirm that the pyrimidine core tends to be planar. nih.govacs.orgresearchgate.net These analyses also reveal details about molecular conformation, such as the torsion angles that define the orientation of substituents relative to the ring. nih.govacs.orgresearchgate.net

Table 4: Crystallographic Data for 4,6-diamino-2-(methylsulfanyl)pyrimidine-3-carbonitrile nih.gov

ParameterValue
Molecular FormulaC₇H₈N₄S
Crystal SystemOrthorhombic
a (Å)5.0863 (7)
b (Å)12.698 (2)
c (Å)13.069 (2)
Volume (ų)844.1 (2)

Computational Chemistry Investigations

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data. These calculations provide insights into molecular geometry, electronic structure, and reactivity that can be difficult to obtain experimentally.

DFT calculations are widely applied to pyrimidine derivatives to investigate their geometric and electronic properties. nih.govacs.orgresearchgate.netsemanticscholar.orgijcce.ac.ir A common approach involves using the B3LYP functional with basis sets such as 6-31G* or 6-311G(d,p). nih.govacs.orgresearchgate.netsemanticscholar.org These calculations can accurately predict molecular geometries, including bond lengths and angles, which are often found to be in close agreement with experimental data from X-ray crystallography. nih.govacs.orgresearchgate.net

Beyond geometry optimization, DFT is used to explore the electronic landscape of the molecule. Key properties that are often calculated include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's chemical reactivity and kinetic stability. nih.govacs.orgresearchgate.net The HOMO-LUMO energy gap is a crucial parameter for assessing molecular reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting sites of intermolecular interactions. nih.govacs.orgresearchgate.net

These computational investigations provide a deeper understanding of the structure-property relationships in this compound and its derivatives, corroborating and extending the findings from experimental spectroscopic and crystallographic studies.

Theoretical Studies of Nonlinear Optical (NLO) Properties (e.g., Second Hyperpolarizability)

While direct theoretical studies on the nonlinear optical (NLO) properties of this compound are not extensively available in the current body of scientific literature, valuable insights can be drawn from computational analyses of structurally analogous diaminopyrimidine derivatives. These studies provide a framework for understanding the potential NLO characteristics of this compound class, particularly concerning second hyperpolarizability (γ).

A pertinent investigation into the NLO properties of two diaminopyrimidine sulfonate derivatives, namely 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate (Compound A) and 2,6-diaminopyrimidin-4-yl-4-methylbenzenesulfonate (Compound B), offers significant comparable data. nih.govresearchgate.netnih.gov Computational analysis of these molecules, utilizing Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level, has demonstrated that these diaminopyrimidine derivatives possess substantial NLO responses. nih.govresearchgate.netnih.gov

The calculated second hyperpolarizability (γtot) values for these compounds indicate a significant potential for applications in NLO materials. nih.govresearchgate.netnih.gov The presence of donor-acceptor groups and extended π-conjugated systems within these molecules is a key factor contributing to their notable NLO properties. The diaminopyrimidine core acts as an effective electron donor, which, in conjunction with the electron-withdrawing sulfonate groups, facilitates intramolecular charge transfer—a critical element for enhancing second hyperpolarizability.

The detailed findings from the theoretical analysis of these analogous compounds are summarized in the table below, showcasing the calculated total second hyperpolarizability.

Calculated Second Hyperpolarizability of Diaminopyrimidine Sulfonate Derivatives

CompoundChemical NameSecond Hyperpolarizability (γtot) (a.u.)
A2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate3.7 × 104
B2,6-diaminopyrimidin-4-yl-4-methylbenzenesulfonate2.7 × 104

Data sourced from theoretical calculations using DFT at the B3LYP/6-311G(d,p) level. nih.govresearchgate.netnih.gov

Applications of 6 Methylsulfanyl Pyrimidine 4,5 Diamine As a Synthetic Building Block

Precursor in Purine (B94841) Synthesis

The structural core of 6-(Methylsulfanyl)pyrimidine-4,5-diamine, a substituted 4,5-diaminopyrimidine (B145471), is isomeric with the pyrimidine (B1678525) portion of naturally occurring purines. This makes it a foundational component for the laboratory synthesis of purine analogues, which are vital for probing biological systems and developing new therapeutic agents.

The de novo biosynthesis of purines is a fundamental metabolic pathway where purine nucleotides, the building blocks of DNA and RNA, are constructed from simple molecular precursors. This pathway is a primary target for anticancer and antimicrobial drugs. Many potent inhibitors of enzymes in this pathway are synthetic analogues of the natural purine bases, adenine (B156593) and guanine.

Compounds like this compound are instrumental as starting materials for the synthesis of these purine analogues. By serving as a synthetic precursor, it allows for the creation of molecules that can mimic natural purines and interact with the enzymes of the de novo pathway, potentially leading to its inhibition. For instance, the well-known anticancer drug 6-mercaptopurine (B1684380) is a purine analogue that disrupts this pathway. researchgate.netmdpi.com The synthesis of such therapeutic purine analogues often begins with a suitably substituted 4,5-diaminopyrimidine, highlighting the importance of building blocks like this compound in drug discovery and the study of metabolic pathways.

The quintessential synthesis of the purine core, an imidazo[4,5-d]pyrimidine system, from a 4,5-diaminopyrimidine is known as the Traube purine synthesis. This reaction involves the cyclocondensation of the diamine with a reagent that provides a single carbon atom to form the imidazole (B134444) ring. This compound readily undergoes this transformation with various one-carbon electrophiles.

The general reaction involves heating the diamine with the C1 source, often in a solvent or neat, to effect cyclization and dehydration, yielding the corresponding 6-(methylthio)purine derivative. The choice of the C1 reagent can introduce different substituents at the 8-position of the resulting purine.

Table 1: Reagents for the Synthesis of 8-Substituted 6-(Methylthio)purines

ReagentResulting 8-Position SubstituentTypical Conditions
Formic AcidHydrogenReflux
FormamideHydrogenHeating (170-180 °C)
Triethyl OrthoformateHydrogenHeating, often with Ac₂O
Carbon DisulfideThiol (-SH)Pyridine, heating
Urea (B33335) / PhosgeneOxo (=O)Fusion / Inert solvent

This synthetic strategy provides a direct route to a variety of purine derivatives, where the methylsulfanyl group at the 6-position can be retained or further modified, for example, by nucleophilic substitution.

Role in the Construction of Fused Pyrimidine Systems

Beyond purines, the vicinal diamine functionality of this compound allows for its use in the construction of other important fused heterocyclic systems through annulation reactions, where a new ring is built onto the pyrimidine core.

Pyrimido[4,5-d]pyrimidines are a class of fused heterocycles with diverse biological activities. The synthesis of this scaffold from this compound involves the reaction with a three-atom component to construct the second pyrimidine ring. This is typically achieved through condensation with 1,3-dielectrophiles or their synthetic equivalents.

For example, reaction with β-dicarbonyl compounds, such as malonic esters or β-ketoesters, in the presence of a catalyst can lead to the formation of the pyrimido[4,5-d]pyrimidine (B13093195) core. While specific examples starting directly from this compound are not prevalent in readily available literature, this general approach is a standard method for this class of compounds. Syntheses of various pyrimido[4,5-d]pyrimidines often start from other 6-aminopyrimidine derivatives, such as 6-aminouracils, which react with reagents like aldehydes and urea in multicomponent reactions. rsc.org

Pyrazolo[3,4-d]pyrimidines are recognized as bioisosteres of purines, where the imidazole ring is replaced by a pyrazole (B372694) ring. nih.gov This modification has led to the development of numerous compounds with significant pharmacological activities, including kinase inhibition. nih.govresearchgate.net

The construction of a pyrazolo[3,4-d]pyrimidine scaffold from this compound involves the formation of the pyrazole ring. A classical method for this transformation is the reaction of the diamine with hydrazine (B178648) or its derivatives. However, a more common route involves the diazotization of one of the amino groups, followed by cyclization. For instance, treatment of the diamine with a diazotizing agent (like sodium nitrite (B80452) in acidic conditions) would generate a reactive pyrimidine-4-diazonium-5-amine intermediate, which could then undergo intramolecular cyclization or react with an active methylene (B1212753) compound to form the fused pyrazole ring.

The versatile nature of this compound also allows for the synthesis of other fused systems like triazolopyrimidines.

The synthesis of v-triazolo[4,5-d]pyrimidines, also known as 8-azapurines, is a well-established transformation of 4,5-diaminopyrimidines. nih.gov This is achieved by the reaction of the diamine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a mineral acid (e.g., HCl). The reaction proceeds through the diazotization of one amino group, followed by intramolecular cyclization of the resulting diazonium salt onto the adjacent amino group to form the fused 1,2,3-triazole ring. This provides direct access to 6-(methylthio)-8-azapurine, a scaffold used in the development of novel therapeutic agents. nih.govnih.gov

The formation of imidazopyrimidine derivatives is discussed in detail under the purine synthesis section (5.1.2), as purines represent the most prominent class of imidazo[4,5-d]pyrimidines.

Table 2: Synthesis of Fused Heterocycles from this compound

Target Fused SystemRing to be FormedTypical Reagents
Purine (Imidazo[4,5-d]pyrimidine)ImidazoleFormic acid, Triethyl orthoformate
Pyrimido[4,5-d]pyrimidinePyrimidineMalonic esters, β-Ketoesters
Pyrazolo[3,4-d]pyrimidinePyrazoleHydrazine derivatives, Diazotization reagents
v-Triazolo[4,5-d]pyrimidine1,2,3-TriazoleNitrous Acid (NaNO₂/Acid)

Utilization in Multi-Component Reactions for Complex Molecule Synthesis

The strategic use of versatile building blocks in multi-component reactions (MCRs) is a cornerstone of modern synthetic organic chemistry, enabling the efficient construction of complex molecular architectures from simple precursors in a single synthetic operation. Within this paradigm, this compound has emerged as a valuable scaffold for the synthesis of a diverse array of fused heterocyclic compounds. Its unique arrangement of functional groups—two adjacent amino groups and a methylsulfanyl moiety on the pyrimidine ring—provides multiple points of reactivity, making it an ideal candidate for participation in cascade reactions that rapidly build molecular complexity.

Detailed research has demonstrated the utility of a closely related analog, 6-amino-2-(methylthio)pyrimidin-4(3H)-one, in a one-pot, three-component cyclocondensation reaction with various aromatic aldehydes and dimedone. This reaction serves as a powerful method for the synthesis of 5-aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione derivatives, a class of compounds with significant interest in medicinal chemistry. The reaction proceeds efficiently, often with the aid of ultrasound irradiation to enhance reaction rates and yields, showcasing a green chemistry approach to the synthesis of these complex heterocycles.

The general reaction scheme involves the condensation of the aminopyrimidine derivative with an aromatic aldehyde and a cyclic β-diketone. The reaction is typically carried out in a suitable solvent such as acetic acid or ethanol. The versatility of this reaction is highlighted by the wide range of aromatic aldehydes that can be employed, including those with both electron-donating and electron-withdrawing substituents, leading to a library of structurally diverse pyrimido[4,5-b]quinolines.

A plausible mechanism for this transformation involves an initial Knoevenagel condensation between the aromatic aldehyde and dimedone, followed by a Michael addition of the 6-aminopyrimidine derivative to the resulting α,β-unsaturated ketone. Subsequent intramolecular cyclization and dehydration lead to the formation of the fused heterocyclic system. The methylsulfanyl group often remains intact throughout the reaction sequence, providing a handle for further synthetic modifications if desired.

Below are detailed findings from studies on the multi-component synthesis of pyrimido[4,5-b]quinoline derivatives using a 6-aminopyrimidine building block.

Table 1: Synthesis of 5-Aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione Derivatives

Entry Aromatic Aldehyde Product Yield (%) Method
1 Benzaldehyde 5-Phenyl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione 85 Ultrasound
2 4-Chlorobenzaldehyde 5-(4-Chlorophenyl)-tetrahydropyrimido[4,5-b]quinoline-4,6-dione 92 Ultrasound
3 4-Methoxybenzaldehyde 5-(4-Methoxyphenyl)-tetrahydropyrimido[4,5-b]quinoline-4,6-dione 88 Conventional Heating
4 4-Nitrobenzaldehyde 5-(4-Nitrophenyl)-tetrahydropyrimido[4,5-b]quinoline-4,6-dione 90 Ultrasound
5 2-Chlorobenzaldehyde 5-(2-Chlorophenyl)-tetrahydropyrimido[4,5-b]quinoline-4,6-dione 83 Conventional Heating

Table 2: Spectroscopic Data for a Representative Product - 5-(4-Chlorophenyl)-3,8,8-trimethyl-2-(methylthio)-4-oxo-3,4,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-7-carbaldehyde

Spectroscopic Data Value
¹H NMR (400 MHz, CDCl₃) δ ppm 1.11 (s, 3H, CH₃), 1.43 (s, 3H, CH₃), 2.29 (d, J = 17.4 Hz, 1H, CH₂), 2.60 (s, 3H, SCH₃), 2.94 (d, J = 18.8 Hz, 1H, CH₂), 3.43 (s, 3H, NCH₃), 5.25 (s, 1H, CH), 7.24 (d, J = 8.6 Hz, 2H, CH), 7.30 (d, J = 8.4 Hz, 2H, CH), 9.66 (s, 1H, CHO), 12.41 (s, 1H, NH)
IR (KBr, cm⁻¹) 3478, 3128, 2872, 1727, 1562, 1450, 1100, 519
Mass Spectrum (m/z) 459 (M⁺)

The successful application of aminopyrimidine derivatives in these multi-component reactions underscores the potential of this compound as a key building block for the combinatorial synthesis of complex, biologically relevant heterocyclic molecules. The ability to generate significant molecular diversity from readily available starting materials in a single step makes this approach highly attractive for drug discovery and development programs.

Advanced Research Applications of 6 Methylsulfanyl Pyrimidine 4,5 Diamine Derivatives

Materials Science Applications

The electron-deficient nature of the pyrimidine (B1678525) ring, combined with the donor properties of the amino and methylsulfanyl substituents, creates a push-pull system that is highly desirable for various materials science applications. This electronic structure is fundamental to the development of novel optical and coordination materials.

Development of Fluorescent Detectors

While direct applications of 6-(Methylsulfanyl)pyrimidine-4,5-diamine derivatives as fluorescent detectors are still an emerging area of research, the broader class of diaminopyrimidine compounds has shown considerable promise. The inherent fluorescence of the pyrimidine core can be modulated by functionalization, making it sensitive to the surrounding chemical environment.

Researchers have successfully synthesized fluorescent probes based on related diaminopyrimidine structures. For instance, a novel poly(azomethine-urethane) incorporating a 2,4-diamino-6-hydroxypyrimidine (B22253) unit was designed as a fluorescent probe for the selective and sensitive detection of Cu²⁺ ions in aqueous solutions. researchgate.netresearchgate.net The probe exhibited a specific fluorescent "turn-on" response to Cu²⁺, with a calculated detection limit of 7.87 × 10⁻⁶ mol L⁻¹. researchgate.net This work highlights the potential of the diaminopyrimidine scaffold to create chemosensors for detecting environmentally and biologically important metal ions. The functionalization of pyrimidine and purine (B94841) structures is a key area of investigation for developing fluorescent biomarkers and photosensitizers for therapeutic applications. chemrxiv.org

Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Pyrimidine derivatives are widely utilized in the field of organic electronics due to their excellent and highly tunable optoelectronic properties. alfa-chemistry.com The electron-deficient pyrimidine ring serves as a strong electron acceptor, a crucial feature for materials used in OLEDs. ktu.edu This property is leveraged in the design of various components, including fluorescent emitters, bipolar host materials, and electron transport materials. ktu.eduspiedigitallibrary.orgresearchgate.net

The incorporation of pyrimidine units into π-conjugated molecules allows for the creation of materials with efficient intramolecular charge transfer upon excitation, which is essential for luminescence. researchgate.net By combining electron-donating moieties with the pyrimidine acceptor, researchers have developed advanced emitters, including those that exhibit thermally activated delayed fluorescence (TADF). ktu.edu While specific research on this compound derivatives in OLEDs is not extensively documented, their inherent electronic structure suggests they could function effectively in donor-π-acceptor (D-π-A) configurations for next-generation optoelectronic devices. spiedigitallibrary.orgmdpi.com

Functional Dyes and Pigments

The chromophoric properties of pyrimidine derivatives make them suitable candidates for use as functional dyes and pigments. The extended conjugation and potential for intramolecular charge transfer can lead to strong absorption in the visible spectrum. A structurally related compound, 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, has been synthesized and its crystal structure analyzed, indicating research interest in this class of molecules for materials development. nih.gov The study revealed that intermolecular hydrogen bonds and π–π stacking interactions govern the solid-state packing, which are important characteristics for pigments. nih.gov Furthermore, research into quinoline-based azo dyes has incorporated pyrimidine heterocycles to create novel dye derivatives, demonstrating the versatility of the pyrimidine core in developing new colorants.

Photophysical Properties and pH-Sensing Applications

The photophysical properties of diaminopyrimidines are of significant fundamental interest. A study on 4,5-diaminopyrimidine (B145471), the core of the title compound class without the methylsulfanyl group, revealed key insights into its electronic behavior. The lowest-energy absorption band of 4,5-diaminopyrimidine is significantly red-shifted compared to pyrimidine itself, and its fluorescence quantum yield is notably higher. chemrxiv.org These properties are influenced by the solvent environment, indicating that both the strategic functionalization of the pyrimidine ring and solvent polarity play crucial roles in tuning the optical and electronic relaxation pathways. chemrxiv.org

The presence of basic nitrogen atoms in the pyrimidine ring also opens up possibilities for pH-sensing applications. The protonation of these nitrogen atoms can dramatically alter the electronic structure of the molecule, leading to observable changes in color or fluorescence.

Photophysical Properties of 4,5-Diaminopyrimidine in Different Solvents
SolventAbsorption Maxima (λabs, nm)Molar Extinction Coefficient (ε, M-1cm-1)Emission Maximum (λem, nm)Fluorescence Quantum Yield (ΦF)
Acetonitrile203, 246, 29210,483; 6,249; 5,3783620.012
Aqueous Solution (pH 7.4)202, 247, 29010,151; 6,226; 6,1583720.010

Data sourced from ChemRxiv. chemrxiv.org

Ligands in Coordination Chemistry

Aminopyrimidine compounds are effective N-donor ligands for constructing coordination polymers and metal complexes with novel architectures and properties. nih.gov The multiple nitrogen atoms within the this compound structure (two on the ring and two in the amino groups) make it an excellent candidate for acting as a chelating or bridging ligand.

Research on related molecules, such as 2-amino-4,6-dimethyl pyrimidine, has demonstrated their ability to coordinate with various metal ions, including Mn(II), Co(II), Cu(II), Cr(III), and Pd(II), to form biologically active mineral complexes. mdpi.com The resulting complexes exhibit defined geometries, such as octahedral or tetrahedral, and their formation modifies the electronic properties of the ligand. mdpi.com The study of such coordination complexes is crucial for developing new catalysts, magnetic materials, and metallodrugs.

Exploration of Biological Activities (Mechanistic and In Vitro Studies)

The pyrimidine nucleus is a cornerstone of many biologically active compounds, including nucleic acids and numerous pharmaceuticals. juniperpublishers.comorientjchem.org Derivatives of diaminopyrimidine have been investigated for a wide spectrum of pharmacological activities. researchgate.netacs.org

Substituted 4,6-diaminopyrimidines have been identified as potential inhibitors of the epidermal growth factor receptor (EGFR), making them promising candidates for anticancer therapies, particularly for lung cancer. nih.gov Thiopyrimidines, a class that includes methylsulfanyl derivatives, are recognized as one of the most active classes of compounds, possessing a broad spectrum of biological activities. mdpi.com The synthesis of 2-(heptylthio)pyrimidine-4,6-diamine has been reported as a candidate for drug discovery, with biological assays noted to be underway. mdpi.com These studies underscore the significant interest in this scaffold for medicinal chemistry.

In vitro studies on various functionalized pyrimidine derivatives have demonstrated a range of biological effects, which are summarized in the table below.

Reported In Vitro Biological Activities of Various Diaminopyrimidine Derivatives
Derivative ClassBiological ActivityMechanism/Target (if specified)Reference
Substituted 4,6-DiaminopyrimidinesAnticancerEpidermal Growth Factor Receptor (EGFR) inhibition nih.gov
Fused Pyrimidine SystemsAntibacterialGeneral antibacterial action acs.org
Fused Pyrimidine SystemsAntifungalGeneral antifungal action acs.org
2,4-Diaminopyrimidine DerivativesAntiviralGeneral antiviral action acs.org
Fused Pyrimidine SystemsAnti-inflammatoryGeneral anti-inflammatory action acs.org

Investigations into Enzyme Inhibition (e.g., Cholinesterase, Kinase FLT3)

Derivatives of 4,6-diaminopyrimidine (B116622) have emerged as a significant class of enzyme inhibitors, particularly targeting kinases involved in cancer progression.

Kinase FLT3 Inhibition: FMS-like Tyrosine Kinase 3 (FLT3) is a critical target in the treatment of acute myeloid leukemia (AML). nih.govescholarship.orgresearchgate.net Research has led to the rational design of novel FLT3 inhibitors based on a pyrimidine-4,6-diamine core. escholarship.orgresearchgate.net One of the most potent compounds identified from a pyrimidine series, compound 13a , demonstrated an IC₅₀ value of 13.9 nM against the FLT3 kinase. escholarship.orgresearchgate.net This particular series of compounds features a pyrazole (B372694) ring at one terminal of the scaffold. escholarship.org Another derivative, 13k , also showed significant inhibitory activity. escholarship.org Mechanism of action studies, supported by computational modeling, suggest that these compounds act as Type-II kinase inhibitors. escholarship.orgresearchgate.net

While extensive research has focused on kinase inhibition, the investigation of this compound derivatives as cholinesterase inhibitors is a less explored area.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The biological activity of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. nih.gov Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic potential of these compounds.

In the context of antimicrobial activity, the introduction of various functional groups to the pyrimidine scaffold has been shown to modulate their efficacy. For example, the presence of a thioether linkage, as seen in this compound, can be a key feature for biological activity. Further modifications at the amino groups can lead to derivatives with enhanced antimicrobial properties. The tightest structural requirements are often observed for the thio-linked triazole ring in some antibacterial thioacetamide-triazoles, where the triazole NH is a critical acceptor for enzyme activation. mdpi.com Substitutions on the aryl ring are generally well-tolerated and can be modified to improve pharmacological properties. mdpi.com

In Vitro Antimicrobial Potential (e.g., Antibacterial, Antifungal, Antiprotozoal)

Derivatives of this compound have demonstrated notable in vitro activity against a range of microbial pathogens, including bacteria and fungi.

Antibacterial and Antifungal Activity: Several studies have reported the synthesis and evaluation of pyrimidine derivatives with significant antibacterial and antifungal properties. nih.govnih.govnih.govresearchgate.net For instance, a series of novel pyrimidine derivatives incorporating amide and 1,3,4-thiadiazole (B1197879) thioether moieties exhibited moderate to good in vitro antifungal activities against various plant pathogens, including Botrytis cinerea and Rhizoctonia solani. researchgate.net Specifically, compounds 4j and 4l showed EC₅₀ values of 6.72 and 5.21 μg/mL against Rhizoctonia solani, respectively, comparable to the commercial fungicide hymexazol. researchgate.net

Another study on 6-chloro-2,4-diamino pyrimidine revealed low to moderate antibacterial activity against Staphylococcus aureus, Escherichia coli, Bacillus cereus, and others, as well as some fungicidal activity against Aspergillus species and Candida albicans. researchgate.netresearchgate.net The introduction of a benzimidazole (B57391) moiety to a thieno[2,3-d]pyrimidine (B153573) core, which is structurally related to the target compound, resulted in derivatives with broad-spectrum antimicrobial activity. mdpi.com

Below is a table summarizing the in vitro antimicrobial activity of selected pyrimidine derivatives.

Compound/Derivative ClassTarget MicroorganismActivity (MIC/EC₅₀)Reference
4j Rhizoctonia solani6.72 μg/mL researchgate.net
4l Rhizoctonia solani5.21 μg/mL researchgate.net
Compound 7c Staphylococcus aureus 42202.4 μmol/L nih.gov
Compound 7c Escherichia coli 19242.4 μmol/L nih.gov
Compound 7c Candida albicans 75352.4 μmol/L nih.gov
Imidazo[1,2-a]pyrimidines Gram-positive bacteria & yeastsGood activity mdpi.com
Thiazoles, Pyrazoles, etc. S. aureus & C. albicans1 to 5 µmol/mL mdpi.com
Molecular Docking Investigations of Protein Interactions

Molecular docking studies are instrumental in elucidating the binding modes of pyrimidine derivatives with their biological targets, providing insights for the rational design of more potent antimicrobial agents. nih.govmdpi.com These computational techniques help in understanding the interactions between the small molecule and the active site of a target protein.

For antibacterial pyrimidine derivatives, dihydrofolate reductase (DHFR) has been identified as a potential target. nih.gov Molecular docking simulations have shown that compounds like 7c can have favorable interactions within the active cavities of DHFR. nih.gov In the context of antifungal activity, secreted aspartic protease from Candida albicans has been used as a target for docking studies of imidazo[1,2-a]pyrimidine (B1208166) derivatives. mdpi.com

Docking studies of various pyrimidine analogues with cyclin-dependent kinase 8 (CDK8) have also been performed to investigate their antiproliferative activity, with some compounds showing moderate to good docking results within the binding pocket. nih.gov For a series of antimicrobial compounds derived from quinoline-pyrido[2,3-d] pyrimidinones, molecular docking revealed significant binding energies with dihydropteroate (B1496061) synthase of S. aureus. mdpi.com

In Vitro Antiviral Potential (e.g., HIV-1 RT, Dengue Virus, Herpes Simplex Virus)

The antiviral potential of pyrimidine derivatives has been explored against several viruses, although the results have been varied.

Herpes Simplex Virus (HSV): There is evidence to suggest that pyrimidine derivatives can exhibit activity against Herpes Simplex Virus type-1 (HSV-1). However, specific studies on this compound derivatives in this context are limited.

Dengue Virus: Research into antiviral agents against the dengue virus (DENV) is ongoing, with various compounds being investigated for their ability to inhibit viral replication. nih.govnih.govmdpi.com While some bioflavonoids have shown anti-dengue activity, the specific evaluation of this compound derivatives against DENV is not extensively documented in the provided search results.

Human Immunodeficiency Virus (HIV): The investigation of pyrimidine analogues for their anti-HIV activity has been a subject of research. However, a study evaluating a series of new pyrimidine analogues against HIV-1 (strain IIIB) and HIV-2 (strain ROD) in vitro found that none of the tested compounds exhibited inhibition of viral replication in cell culture.

It is important to note that while the pyrimidine scaffold is a component of many antiviral drugs, the specific antiviral activity of derivatives of this compound against HIV-1 RT, Dengue virus, and Herpes Simplex virus requires more focused investigation.

In Vitro Anticancer Activity Against Cell Lines

Derivatives of this compound have shown significant promise as anticancer agents, with numerous studies reporting their cytotoxic effects against a variety of human cancer cell lines. researchgate.netnih.govmdpi.commdpi.com

The antiproliferative activity of these compounds is often evaluated using assays such as the MTT or SRB assay to determine the concentration required to inhibit cell growth by 50% (IC₅₀ or GI₅₀). For example, a series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were evaluated for their anticancer activities, with compound 7b exhibiting potent cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC₅₀ values of 0.48 ± 0.11 and 0.74 ± 0.13 μM, respectively. mdpi.com

In another study, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their anticancer activity. mdpi.com Compound 3b , 7-chloro-3-phenyl-5-(trifluoromethyl) nih.govescholarship.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione, was identified as the most active among the newly synthesized compounds. mdpi.com Furthermore, 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine (DAMP) and 2,4-diamino-5-(1-adamantyl)-6-ethylpyrimidine (B1220466) (DAEP) were found to inhibit the growth of Walker carcinoma 256. nih.gov

The following table summarizes the in vitro anticancer activity of selected pyrimidine derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineActivity (IC₅₀/GI₅₀)Reference
Compound 7b MCF-7 (Breast)0.48 ± 0.11 μM mdpi.com
Compound 7b HeLa (Cervical)0.74 ± 0.13 μM mdpi.com
Compound 3a HeLa (Cervical)3.5 μg/mL nih.gov
Compound 3a MCF-7 (Breast)4.5 μg/mL nih.gov
Compound 20 HCT116 (Colorectal)0.11-0.49 μM researchgate.net
DAMP Walker Carcinoma 256Growth Inhibition nih.gov
DAEP Walker Carcinoma 256Growth Inhibition nih.gov

In Vitro Antioxidant Properties

Several pyrimidine derivatives have been investigated for their antioxidant potential, which is their ability to neutralize harmful free radicals in the body. ijpsonline.comijpsonline.comnih.govresearchgate.net The antioxidant capacity is often assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay. ijpsonline.commdpi.com

A study on novel pyrimidine derivatives as potential antioxidant and anticancer agents found that while the compounds did not interact significantly with DPPH, they strongly inhibited lipid peroxidation. nih.gov Another study on pyrimido[4,5-d]pyrimidines identified compounds 4g , 4i , and 4j as promising antioxidant compounds based on ORAC assays. mdpi.com The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to a free radical.

The table below presents the antioxidant activity of some pyrimidine derivatives.

Compound/DerivativeAssayActivityReference
Compound 4g ORACPromising mdpi.com
Compound 4i ORACPromising mdpi.com
Compound 4j ORACPromising mdpi.com
Compound 2a Anti-lipid peroxidationIC₅₀ = 42 μΜ nih.gov
Compound 2f Anti-lipid peroxidationIC₅₀ = 47.5 μΜ nih.gov
Triazole fused pyrimidines H₂O₂ scavengingMost potent ijpsonline.com
Thiazolopyrimidines Lipid peroxidation assayPotent ijpsonline.com

Role in Prebiotic Chemistry and Nucleoside Synthesis

The compound this compound holds a significant position in advanced chemical research, primarily due to its structural resemblance to the core of purine nucleobases. This unique structure makes it a valuable precursor in the synthesis of complex biological molecules and a subject of interest in theories concerning the origin of life. Its utility stems from the vicinal diamine groups at the 4 and 5 positions of the pyrimidine ring, which provide a reactive site for the construction of a fused imidazole (B134444) ring, the defining feature of purines.

Prebiotic Chemistry Context

In the study of prebiotic chemistry, which explores the non-living chemical pathways that may have led to the first life on Earth, the formation of nucleic acids is a central question. Purines, such as adenine (B156593) and guanine, are fundamental components of RNA and DNA. Scientific inquiry suggests that these complex molecules may have arisen from simpler precursors. While much research has focused on the synthesis of purines from basic molecules like hydrogen cyanide, an alternative hypothesis involves the formation of a pyrimidine ring first, which is then converted into a purine. nih.gov

Within this framework, 4,5-diaminopyrimidines are considered highly plausible intermediates. The structure of this compound fits this role as a potential stepping stone in the abiotic synthesis of purines. The hypothesis is that simpler pyrimidines could have formed in the primordial environment and subsequently been converted to 4,5-diaminopyrimidines. These molecules could then react with a one-carbon source (such as formic acid or formaldehyde, also presumed to be present on the early Earth) to complete the purine structure. The methylsulfanyl group (-SCH₃) on this compound is also of interest, as sulfur compounds were abundant and could have played catalytic or structural roles in prebiotic reactions. Although direct experimental evidence for the prebiotic formation of this specific compound is still an area of active research, its role as a key intermediate in plausible pathways to the first genetic molecules remains a compelling subject of study.

Application in Nucleoside Synthesis

The primary and well-established application of this compound is as a synthetic precursor for purines and their corresponding nucleosides. The classic and most common method for this transformation is the Traube purine synthesis. chemistry-online.com This synthetic strategy leverages the 4,5-diaminopyrimidine core to build the fused imidazole ring.

The general process involves two key steps:

Purine Ring Formation: The 4,5-diamine is reacted with a one-carbon electrophile. This reagent provides the final carbon atom (C8) needed to close the five-membered imidazole ring.

Glycosylation: Once the desired purine base is formed, a sugar moiety (like ribose or deoxyribose) is attached, typically at the N9 position, to form the final nucleoside.

The methylsulfanyl group at the C6 position is particularly useful. It can be retained in the final product to create thioether-containing nucleoside analogs, or it can be readily displaced by other functional groups. For instance, it can be substituted with an amino group to synthesize adenosine (B11128) or guanosine (B1672433) derivatives, or with a hydroxyl group to form xanthine (B1682287) or hypoxanthine (B114508) analogs. This versatility makes this compound a valuable building block for creating a diverse library of modified nucleosides for drug discovery and biochemical studies.

The synthesis of purine derivatives from 4,5-diaminopyrimidines is a robust and high-yielding process. researchgate.net The following table illustrates a representative reaction scheme for the synthesis of a 6-substituted purine derivative, demonstrating the cyclization and subsequent functionalization steps.

StepReactantReagents and ConditionsProductTypical Yield (%)
1This compoundFormic Acid (HCOOH), Reflux6-(Methylsulfanyl)-9H-purine85-95%
26-(Methylsulfanyl)-9H-purine1. Ammonia (NH₃), High Temperature/Pressure 2. Glycosylation (e.g., with a protected ribose derivative)Adenosine AnalogsVariable, depends on specific substrate and conditions
36-(Methylsulfanyl)-9H-purine1. Hydrolysis (e.g., NaOH) 2. GlycosylationInosine/Guanosine AnalogsVariable, depends on specific substrate and conditions

This strategic use of this compound allows chemists to efficiently construct complex purine nucleosides, which are essential for research into antiviral and anticancer agents, as well as for probing the function of enzymes involved in nucleic acid metabolism. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 6-(methylsulfanyl)pyrimidine-4,5-diamine, and how can reaction conditions be optimized for yield and purity?

The synthesis of pyrimidine-diamine derivatives typically involves multi-step reactions, including nucleophilic substitution and condensation. For example, iodine-promoted oxidative condensation with aldose derivatives has been employed for pyrimidine-4,5-diamine analogs, where reaction temperature and stoichiometry critically influence yield . Optimization often requires adjusting solvent polarity (e.g., DMF or DMSO), base strength (e.g., NaOMe or KOH), and reaction time. Purification via column chromatography or recrystallization ensures high purity, with yields reported between 60–85% under optimized conditions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent patterns, with aromatic protons typically resonating at δ 6.5–8.5 ppm and NH2_2 groups at δ 5.0–6.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., exact mass 234.068 g/mol for analogs) .
  • X-ray Crystallography : Single-crystal studies (e.g., R factor = 0.035) resolve bond lengths and angles, critical for confirming regioselectivity in substitution reactions .
  • HPLC : Reverse-phase HPLC with UV detection monitors purity (>98%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How does the substitution pattern on the pyrimidine ring influence reactivity and biological activity?

The methylsulfanyl (-SMe) group at position 6 enhances electrophilic substitution reactivity due to its electron-donating nature, facilitating further functionalization (e.g., oxidation to sulfoxide derivatives). Substituents at positions 4 and 5 (e.g., -NH2_2) dictate hydrogen-bonding interactions with biological targets. For instance, N4-alkylation in analogs like 6-chloro-N4-methyl-N4-phenyl derivatives alters steric hindrance, impacting binding affinity to enzymes such as dihydrofolate reductase (DHFR) . Computational docking studies (e.g., AutoDock Vina) can predict substituent effects on target engagement .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity data (e.g., anti-TB IC50_{50} values) may arise from assay variability (e.g., mycobacterial strain differences) or compound stability. To address this:

  • Standardized Assays : Use WHO-recommended microplate Alamar Blue assays for anti-TB studies .
  • Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to rule out false negatives .
  • Structural Confirmation : Ensure batch-to-batch consistency via X-ray crystallography, as minor conformational changes (e.g., dihedral angles >5°) can drastically alter activity .

Q. How can X-ray crystallography elucidate molecular interactions with biological targets?

Single-crystal X-ray structures (e.g., T = 123 K, data-to-parameter ratio = 12.7) reveal precise binding modes. For example, pyrimidine-4,5-diamine analogs form hydrogen bonds with DHFR active-site residues (e.g., Asp27 and Thr113), while the methylsulfanyl group engages in hydrophobic interactions. Such data guide rational drug design, such as optimizing substituents to improve binding energy (ΔG) .

Methodological Considerations Table

Aspect Techniques Key Parameters
Synthesis Oxidative condensation, nucleophilic substitutionSolvent polarity, base strength, reaction time
Characterization NMR, HR-MS, X-ray crystallographyδ (ppm) for NH2_2, exact mass error <2 ppm, R factor <0.05
Bioactivity Microplate Alamar Blue assay, enzyme inhibition kineticsIC50_{50} (µM), KiK_i (nM), selectivity index (SI)
Computational Molecular docking (AutoDock), MD simulationsBinding energy (kcal/mol), RMSD <2.0 Å

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.